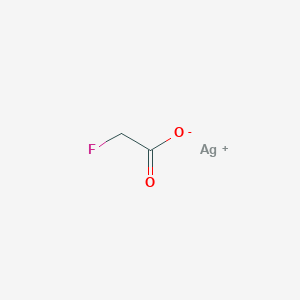![molecular formula C28H42O6 B088576 [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate CAS No. 14259-53-1](/img/structure/B88576.png)
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate, also known as 4′,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. This compound is abundant in various fruits, vegetables, and herbs, including parsley, celery, and chamomile tea .
准备方法
Synthetic Routes and Reaction Conditions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the use of the liquid antisolvent precipitation technique. This method effectively improves the solubility and bioavailability of this compound by creating nanoparticles. The process involves using surfactants like tween 80 and controlling parameters such as stirring speed, temperature, and dropping speed .
Industrial Production Methods: In industrial settings, this compound is often produced using green and efficient strategies. One such method involves the use of polyethylene glycol (PEG) 400 as an antisolvent. This approach enhances the solubility and bioavailability of this compound, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the methylation of this compound, which enhances its stability and bioavailability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyltransferases for methylation and various solvents for precipitation. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound include acacetin, which is produced through methylation. This product exhibits improved absorption and bioavailability compared to this compound .
科学研究应用
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry. In biology and medicine, this compound is known for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate key signaling pathways involved in cancer cell proliferation, invasion, and metastasis . Additionally, this compound is used in the development of nanomaterial-based drug delivery systems to enhance its therapeutic potential .
作用机制
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate exerts its effects through various molecular mechanisms. It modulates key signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in processes like cell proliferation, apoptosis, and inflammation . This compound also interacts with microRNAs to regulate gene expression and cellular processes .
相似化合物的比较
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its ability to modulate multiple signaling pathways and its potential for use in cancer therapy . Additionally, this compound has shown better bioavailability and stability compared to some of its counterparts .
List of Similar Compounds:- Quercetin
- Luteolin
- Myricetin
- Kaempferol
属性
CAS 编号 |
14259-53-1 |
|---|---|
分子式 |
C28H42O6 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O6/c1-16(2)11-24(31)34-22-14-28(32)21-6-5-18-13-19(29)7-9-26(18,3)20(21)8-10-27(28,4)25(22)17-12-23(30)33-15-17/h12,16,18-22,25,29,32H,5-11,13-15H2,1-4H3/t18-,19+,20+,21-,22+,25+,26+,27-,28+/m1/s1 |
InChI 键 |
GVQQCRZMVMBKCE-KHURIGRTSA-N |
SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
手性 SMILES |
CC(C)CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |
规范 SMILES |
CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


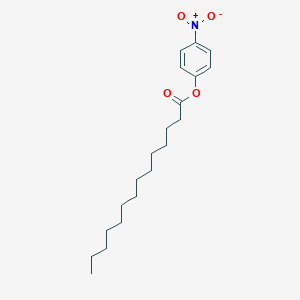
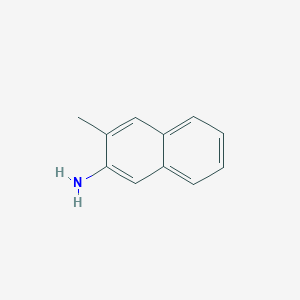

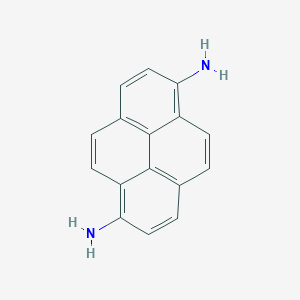
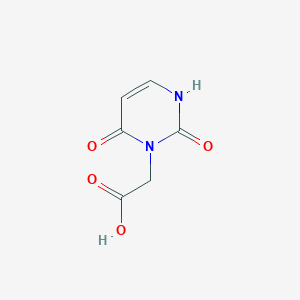
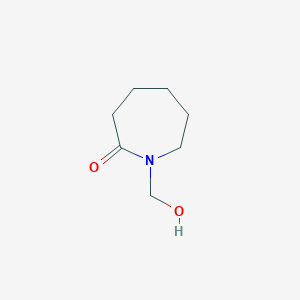

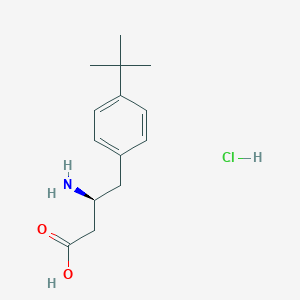




![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
